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Compound of Interest

Compound Name: TNO155

Cat. No.: B2543578

Technical Support Center: TNO155 Combination
Therapy

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers encountering acquired resistance to TNO155 combination
therapy.

Frequently Asked Questions (FAQSs)

Q1: My cancer cell line, initially sensitive to a TNO155 combination therapy, is showing signs of
acquired resistance. What are the common underlying mechanisms?

Al: Acquired resistance to TNO155 combination therapies often involves the reactivation of the
MAPK signaling pathway.[1][2][3][4][5] Common mechanisms include:

» Bypass Signaling: Activation of alternative Receptor Tyrosine Kinases (RTKs) can
circumvent SHP2 inhibition and reactivate downstream signaling. For instance, amplification
of MET or HER2 (ERBBZ2) has been observed as a resistance mechanism to EGFR tyrosine
kinase inhibitors (TKIs), and TNO155 is expected to overcome this.[6][7]

o Secondary Mutations: The acquisition of new mutations in the target protein or other
downstream effectors can confer resistance. For example, in the context of EGFR-mutant
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non-small cell lung cancer (NSCLC), secondary EGFR mutations like T790M and C797S can
arise.[6]

 RAS-MAPK Pathway Alterations: Additional alterations within the RAS-MAPK pathway can
lead to resistance. This has been observed in lorlatinib-resistant neuroblastoma cells, which
can be re-sensitized by combining lorlatinib with TNO155.[1][2][8]

o Feedback Reactivation: In some cancers, such as BRAF V600E-mutant colorectal cancer,
intrinsic resistance to BRAF and MEK inhibitors is driven by EGFR-mediated feedback
reactivation of the MAPK pathway. TNO155 can help overcome this by blocking this
feedback loop.[6][7]

Q2: How can | experimentally confirm the mechanism of resistance in my resistant cell lines?
A2: To investigate the mechanism of resistance, a multi-pronged approach is recommended:

e Phospho-proteomics Analysis: Use techniques like mass spectrometry to identify changes in
protein phosphorylation, particularly of key signaling nodes like ERK, MEK, AKT, and various
RTKSs.[3] This can reveal pathway reactivation.

» Western Blotting: A more targeted approach to confirm the findings from proteomics. Probe
for phosphorylated and total levels of key proteins in the MAPK and PISK/AKT pathways
(e.g., p-ERK, ERK, p-AKT, AKT, p-MET, MET).[9]

o Next-Generation Sequencing (NGS): Perform whole-exome or targeted sequencing to
identify potential secondary mutations in genes like EGFR, KRAS, BRAF, or other
components of the signaling network.[2]

o Cell Viability Assays: Test the sensitivity of your resistant cells to a panel of inhibitors
targeting alternative pathways (e.g., MET inhibitors, FGFR inhibitors) to identify potential
bypass tracks.

Q3: What are the potential strategies to overcome acquired resistance to a TNO155
combination therapy?

A3: The primary strategy to overcome acquired resistance is to add another targeted agent to
the combination therapy based on the identified resistance mechanism.
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e For MAPK Pathway Reactivation: Consider adding a MEK inhibitor (e.g., trametinib) to the
TNO155 combination.[6]

e For RTK Bypass Signaling: If a specific RTK like MET is upregulated, the addition of a MET
inhibitor can restore sensitivity.

o For Cell Cycle Dysregulation: In cases where resistance is associated with cell cycle
progression, combining TNO155 with a CDK4/6 inhibitor (e.g., ribociclib) has shown promise
in preclinical models.[6][10][11]

e In ALK-driven Neuroblastoma: For resistance to ALK inhibitors, combining them with
TNO155 can re-sensitize cells to the ALK inhibitor.[1][2][3][5][8]

Troubleshooting Guides

Issue 1: Decreased efficacy of TNO155 + EGFR inhibitor
(e.g., Nazartinib, Osimertinib) in EGFR-mutant NSCLC
cells.
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Potential Cause

Troubleshooting Steps

Expected Outcome

Secondary EGFR mutations
(T790M/C797S)

1. Sequence the EGFR gene
in resistant cells.[6] 2. Test the
sensitivity of resistant cells to
third-generation EGFR
inhibitors.

Identification of specific

resistance mutations.

MET Amplification

1. Perform FISH or gPCR to
assess MET gene copy
number. 2. Analyze MET
protein expression and
phosphorylation by Western
blot.[6] 3. Treat resistant cells
with a combination of TNO155,
the EGFR inhibitor, and a MET

inhibitor.

Confirmation of MET-driven
resistance and restoration of
sensitivity with the triple

combination.

MAPK Pathway Reactivation

1. Assess p-ERK and p-MEK
levels by Western blot. 2. Add
a MEK inhibitor to the TNO155

+ EGFR inhibitor combination.

[6]

Sustained ERK inhibition and
restored anti-proliferative

effect.

Issue 2: Acquired resistance to TNO155 + ALK inhibitor
(e.g., Lorlatinib) in ALK-mutant neuroblastoma cells.
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Potential Cause

Troubleshooting Steps

Expected Outcome

Aberrant RAS-MAPK Signaling

1. Perform RAS-GTP pulldown
assays to measure active RAS
levels.[2] 2. Analyze p-ERK
and p-MEK levels by Western
blot.[1][8] 3. Increase the
concentration of TNO155 or

combine with a MEK inhibitor.

Confirmation of MAPK
pathway hyperactivation and
restoration of sensitivity to the
ALK inhibitor.

Additional Genetic Alterations

1. Perform whole-genome or
whole-exome sequencing of

resistant clones.[2]

Identification of novel
mutations that may confer

resistance.

Data Presentation

Table 1: Efficacy of TNO155 in Overcoming Acquired Resistance to EGFR Inhibitors
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] Resistance
Cell Line EGFR Status . Treatment IC50 (UM)
Mechanism
PC-9 EGFR ex19del - Erlotinib 0.00498
PC-9
EGFR ex19del, Secondary o
EGFRT790M/C7 Erlotinib >1
T790M, C797S EGFR mutations
97S
PC-9 EGFR ex19del - Nazartinib 0.00085
PC-9
EGFR ex19del, Secondary o
EGFRT790M/C7 ] Nazartinib >1
T790M, C797S EGFR mutations
97S
PC-9 EGFR ex19del - TNO155 1.56
PC-9
EGFR ex19del, Secondary
EGFRT790M/C7 _ TNO155 1.38
T790M, C797S EGFR mutations
97S
HCC827 EGFR ex19del - Nazartinib 0.00755
MET
HCC827-GR EGFR ex19del o Nazartinib >10
Amplification
MET
HCC827-GR EGFR ex19del o TNO155 0.042
Amplification

Data synthesized from preclinical studies.[6][9]

Table 2: Synergistic Activity of TNO155 with ALK Inhibitors in Neuroblastoma

Cell Line ALK Status Treatment IC50 (pM)
Kelly ALK F1174L Lorlatinib ~0.1
Kelly-LR (Lorlatinib o
i ALK F1174L Lorlatinib >5.0
Resistant)
Kelly-LR (Lorlatinib Lorlatinib + TNO155 o
_ Lorlatinib ~0.5
Resistant) (0.1 um)
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Data synthesized from preclinical studies.[2]

Experimental Protocols
Cell Viability Assay

o Seed cells in 96-well plates at a density of 1,000-5,000 cells per well.
» Allow cells to adhere overnight.

o Treat cells with a serial dilution of the indicated compounds (e.g., TNO155, combination
partner) for 72 to 144 hours.[6][9]

o Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or alamarBlue.[2]
e Measure luminescence or fluorescence using a plate reader.

» Normalize data to DMSO-treated controls and calculate IC50 values using a non-linear
regression model.

Western Blotting

o Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

o Determine protein concentration using a BCA assay.

o Separate 20-40 ug of protein lysate on an SDS-PAGE gel.

o Transfer proteins to a PVDF membrane.

e Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
e Incubate the membrane with primary antibodies overnight at 4°C.

e Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

 Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.
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In Vivo Xenograft Studies

e Implant cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude
mice).[6][8]

e Monitor tumor growth using calipers.

» When tumors reach a palpable size (e.g., 100-200 mmg3), randomize mice into treatment

groups.

o Administer drugs (e.g., TNO155, combination partner, vehicle control) via the appropriate
route (e.g., oral gavage) and schedule.[8][9]

e Measure tumor volume and body weight regularly.

o At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., Western
blotting, immunohistochemistry).[8]

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: TNO155 inhibits SHP2, blocking RAS-MAPK signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Addressing acquired resistance to TNO155 combination
therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2543578#addressing-acquired-resistance-to-tno155-
combination-therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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